molecular formula C15H19AsN2O5 B14652191 Methylphenyluronium methylphenylarsenate CAS No. 53679-35-9

Methylphenyluronium methylphenylarsenate

Cat. No.: B14652191
CAS No.: 53679-35-9
M. Wt: 382.24 g/mol
InChI Key: YYUFGULYWASQFQ-UHFFFAOYSA-N
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Description

Methylphenyluronium methylphenylarsenate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate functional groups, which contribute to its diverse reactivity and utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphenyluronium methylphenylarsenate typically involves the reaction of methylphenylurea with methylphenylarsenic acid under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methylphenyluronium methylphenylarsenate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.

    Reduction: Reduction reactions can convert the arsenate group to arsenite, altering the compound’s reactivity.

    Substitution: The urea and arsenate groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylphenyluronium oxide, while reduction could produce methylphenylarsenite.

Scientific Research Applications

Methylphenyluronium methylphenylarsenate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methylphenyluronium methylphenylarsenate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The urea group may interact with protein structures, while the arsenate group can interfere with phosphate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methylphenylurea: Shares the urea functional group but lacks the arsenate component.

    Methylphenylarsenic Acid: Contains the arsenate group but does not have the urea functionality.

Uniqueness

Methylphenyluronium methylphenylarsenate is unique due to the combination of urea and arsenate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and reactivity that are not observed in similar compounds.

Properties

CAS No.

53679-35-9

Molecular Formula

C15H19AsN2O5

Molecular Weight

382.24 g/mol

IUPAC Name

(2-methylphenoxy)arsonic acid;(2-methylphenyl)urea

InChI

InChI=1S/C8H10N2O.C7H9AsO4/c1-6-4-2-3-5-7(6)10-8(9)11;1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3,(H3,9,10,11);2-5H,1H3,(H2,9,10,11)

InChI Key

YYUFGULYWASQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N.CC1=CC=CC=C1O[As](=O)(O)O

Origin of Product

United States

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